1-(2-Chloro-6-fluorophenyl)-2-butanol
Description
However, structurally related compounds with the 2-chloro-6-fluorophenyl moiety are extensively documented. For instance, 1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one (hereafter referred to as Compound 1) is synthesized as a prodrug of the anti-inflammatory agent lumiracoxib .
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-7(13)6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXDCFFMHSBRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=CC=C1Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluorophenyl)-2-butanol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluorophenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Chloro-6-fluorophenyl)-2-butanone.
Reduction: Formation of 1-(2-Chloro-6-fluorophenyl)butane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1-(2-Chloro-6-fluorophenyl)-2-butanol has been investigated for its potential as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.
Case Study: Antimicrobial Activity
Research indicates that compounds containing chloro and fluoro substituents can exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing promise as potential antibacterial agents .
Synthetic Chemistry
This compound serves as a key intermediate in synthetic pathways, particularly in the formation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.
Example Reaction: Formation of Dioxanes
This compound can be transformed into dioxane derivatives through ring contraction reactions. This process can yield products with diverse functional groups, which are useful in developing new materials or pharmaceuticals .
Structure-Based Drug Design
The structure of this compound makes it an attractive candidate for structure-based drug design. Its interactions with biological targets can be modeled to predict efficacy and optimize lead compounds for therapeutic use.
Insights from Computational Studies
Computational studies have indicated that this compound can bind effectively to certain protein targets, suggesting potential pathways for drug development against diseases such as malaria .
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of these molecular pathways, leading to the desired biological or chemical outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 2-chloro-6-fluorophenyl group is a common pharmacophore in anti-inflammatory and antimicrobial agents. Below is a comparative analysis of structurally or functionally related compounds:
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one (Compound 1)
- Synthesis : Synthesized via intramolecular cyclization of lumiracoxib using EDC as a coupling reagent (85% yield) .
- Characterization : Validated by NMR (δ 2.35 for methyl protons), IR (1736 cm⁻¹ for lactam carbonyl), and MS .
- Pharmacology : Designed as a prodrug of lumiracoxib to reduce gastric ulceration. Exhibits anti-inflammatory activity comparable to lumiracoxib but with improved gastrointestinal safety in rodent models .
- Stability : Undergoes pH-dependent hydrolysis (faster at pH 1.2 than pH 7.4), releasing lumiracoxib in acidic environments .
Lumiracoxib (Reference Compound)
- Structure : A COX-2 inhibitor with a 2-chloro-6-fluorophenyl group but lacking the indolin-2-one ring.
- Pharmacology : Higher selectivity for COX-2 over COX-1 (375:1 ratio) but associated with gastric toxicity due to direct mucosal exposure .
- Key Difference : Compound 1’s prodrug design mitigates lumiracoxib’s gastric side effects by delaying active metabolite release until intestinal absorption .
3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one (Chalcone Derivative)
- Synthesis : Prepared via Claisen-Schmidt condensation, characterized by X-ray crystallography (Acta Cryst. E64, o1720) .
2-(2-Chloro-6-fluorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
- Structure : Features a chlorofluorophenyl group linked to an acetamide and tetrahydrofuran moiety.
- Properties: LogP = 2.1 (predicted), moderate aqueous solubility. No pharmacological data available in the evidence .
Table 1: Comparative Properties of 2-Chloro-6-fluorophenyl Derivatives
Note: Asterisk (*) denotes the queried compound, which lacks direct evidence.
Biological Activity
1-(2-Chloro-6-fluorophenyl)-2-butanol, also known as 3-(2-Chloro-6-fluorophenyl)butan-2-ol, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The compound has the molecular formula C10H12ClF and a molecular weight of approximately 202.65 g/mol. Its structure features a butanol chain attached to a phenyl ring, which contains both chlorine and fluorine substituents, enhancing its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents (chlorine and fluorine) increase the compound's binding affinity and selectivity towards these targets. This interaction can lead to the inhibition or activation of various metabolic pathways, influencing biological processes such as inflammation and microbial resistance .
Biological Activities
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Antimicrobial Properties :
- Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, demonstrating effective inhibition at low concentrations .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.015 mg/mL Escherichia coli 0.020 mg/mL Klebsiella pneumoniae 0.025 mg/mL Salmonella typhimurium 0.030 mg/mL - Anti-inflammatory Effects :
-
Cytotoxic Activity :
Cell Line IC50 (µM) MCF-7 45 HCT-116 30 HepG-2 48
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to be more effective than standard antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new therapeutic agent in treating resistant infections .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced the production of TNF-alpha in lipopolysaccharide-stimulated macrophages. This suggests its potential utility in managing inflammatory diseases such as rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
